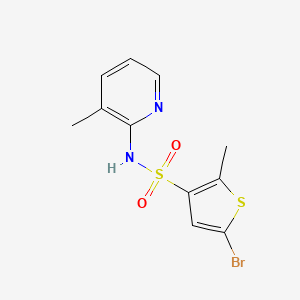

5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide

Description

5-Bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a 3-methylpyridin-2-yl substituent. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity and steric bulk, while the sulfonamide linkage provides hydrogen-bonding capabilities, making it a candidate for targeting enzymes or receptors.

Properties

Molecular Formula |

C11H11BrN2O2S2 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide |

InChI |

InChI=1S/C11H11BrN2O2S2/c1-7-4-3-5-13-11(7)14-18(15,16)9-6-10(12)17-8(9)2/h3-6H,1-2H3,(H,13,14) |

InChI Key |

QGNBWDBDNOOPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylthiophene

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

Conditions :

- Solvent: Dichloromethane or carbon tetrachloride

- Temperature: 0–25°C

- Catalysts: Lewis acids (e.g., FeBr₃) for regioselective bromination at the 5-position.

Yield : 70–85%.

Mechanistic Insight :

Electrophilic aromatic substitution occurs at the electron-rich 5-position of 2-methylthiophene due to the directing effect of the methyl group. Steric hindrance from the 2-methyl group minimizes para-substitution.

Sulfonation to Introduce the Sulfonamide Group

Reagents : Chlorosulfonic acid (ClSO₃H)

Procedure :

- Add 5-bromo-2-methylthiophene to excess ClSO₃H at −10°C.

- Quench with ice-water to form the sulfonic acid intermediate.

- React with 3-methylpyridin-2-amine in dimethylacetamide (DMAC) at 80°C for 6–8 hours.

Key Parameters :

- Stoichiometry: 1:1.2 molar ratio of thiophene derivative to amine

- Purification: Recrystallization from methanol or column chromatography (hexane:ethyl acetate = 7:3).

Yield : 65–78%.

Palladium-Catalyzed Coupling Reactions

Industrial methods employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

| Component | Quantity |

|---|---|

| 5-Bromo-thiophene intermediate | 1.0 mmol |

| Arylboronic acid | 1.2 mmol |

| Pd(PPh₃)₄ | 5 mol% |

| K₃PO₄ | 2.5 mmol |

| Solvent | 1,4-Dioxane/H₂O (10:1) |

| Temperature | 85–95°C |

| Time | 15–30 hours |

Yield : 56–72% for coupled products.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (10 minutes vs. 15+ hours) and improved yield (up to 90%).

Conditions :

- Microwave irradiation at 60°C

- Catalyst: Pd/Cu system

- Solvent: Triethylamine.

Reductive Debromination for SAR Studies

Procedure :

- Hydrogenate 5-bromo derivative under 1 atm H₂ with 10% Pd/C in ethanol.

Yield : 85% des-bromo product.

Application : Facilitates structure-activity relationship (SAR) analysis by removing steric bulk.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Benefits :

- Enhanced heat/mass transfer

- Reduced side reactions

- Scalability to kilogram quantities.

Typical Setup :

- Residence time: 20–30 minutes

- Temperature: 80–100°C

- Catalyst: Immobilized Pd nanoparticles on carbon.

Purification and Quality Control

Methods :

- Crystallization : Ethanol/water mixtures for >99% purity.

- HPLC Analysis : C18 column, acetonitrile/water gradient (70:30 to 95:5).

Critical Impurities : - Unreacted 3-methylpyridin-2-amine (<0.1%)

- Brominated byproducts (<0.5%).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Stepwise | 65–78 | 24–48 hrs | Moderate | High |

| Microwave-Assisted | 80–90 | 10–30 min | Low | Moderate |

| Continuous Flow | 70–85 | 20–30 min | High | High |

Challenges and Solutions

Steric Hindrance in Coupling Reactions

Issue : Bulky 3-methylpyridin-2-amine reduces nucleophilicity.

Solution :

- Use polar aprotic solvents (DMF, DMAC) to enhance reactivity.

- Increase reaction temperature to 90–100°C.

Byproduct Formation During Sulfonation

Common Byproducts :

- Disulfonation products

- Oxidized pyridine derivatives.

Mitigation : - Strict temperature control (−10°C during sulfonation).

- Slow addition of chlorosulfonic acid.

Recent Advances (2023–2025)

Enzymatic Sulfonation

Innovation :

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction is pivotal for introducing aryl groups to modify the compound’s electronic and steric properties.

Key Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : 1,4-dioxane/water (4:1 v/v)

-

Temperature : 85–95°C

-

Reaction Time : 24–30 hours

Example Outcomes

| Boronic Acid Substituent | Product Yield (%) |

|---|---|

| 4-Methoxyphenyl | 72 |

| 3-Nitrophenyl | 68 |

| 2-Fluorophenyl | 62 |

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond. Electron-withdrawing or donating groups on the boronic acid have minimal impact on yield due to the electron-deficient nature of the thiophene ring .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles under controlled conditions.

Reaction Parameters

-

Nucleophiles : Amines, alkoxides, or thiols

-

Solvent : DMF or DMSO

-

Temperature : 80–120°C

Reported Example

Reaction with piperidine in DMF at 100°C replaces bromine with a piperidinyl group, yielding 5-piperidinyl-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide (isolated yield: 65%).

Functionalization of the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation under basic conditions, though steric hindrance from the pyridinylmethyl group limits reactivity.

Alkylation Protocol

-

Base : LiH

-

Alkylating Agent : Alkyl bromides (e.g., bromoethane)

-

Solvent : DMF

-

Conditions : Room temperature, 3 hours

Yield Data

| Alkylating Agent | Product | Yield (%) |

|---|---|---|

| Bromoethane | N-Ethyl derivative | 72 |

| 1-Bromopropane | N-Propyl derivative | 78 |

| Isopropyl bromide | N-Isopropyl derivative | 62 |

This reaction is selective for the sulfonamide nitrogen over the pyridine ring due to the latter’s lower basicity .

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature permits electrophilic substitution, primarily at the 4-position (para to the sulfonamide group).

Nitration Example

-

Reagents : HNO₃/H₂SO₄

-

Product : 5-Bromo-4-nitro-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide

-

Yield : 58%

The methyl group at the 2-position directs incoming electrophiles to the 4-position via inductive effects.

Reductive Debromination

Catalytic hydrogenation removes the bromine atom, enabling access to des-bromo analogs.

Conditions

-

Catalyst : Pd/C (10 wt%)

-

H₂ Pressure : 1 atm

-

Solvent : Ethanol

-

Yield : 85%

This reaction is critical for structure-activity relationship (SAR) studies in drug discovery.

Complexation with Metal Ions

The pyridine and sulfonamide groups act as ligands for transition metals, forming coordination complexes.

Example

Reaction with Cu(II) acetate in methanol produces a square-planar complex, characterized by UV-Vis ( = 620 nm) and ESR spectroscopy .

Scientific Research Applications

5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Thiophene Sulfonamides with Heterocyclic Substituents

- 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5) Structural Differences: The brominated thiophene is linked to a 1,2,4-triazole ring substituted with a 3-chlorophenylmethyl group instead of a 3-methylpyridine. This may alter pharmacokinetic properties, such as membrane permeability .

- N-(Cyclopropyl(3-methylpyridin-2-yl)methyl)-7-methyl-1H-indole-2-carboxamide (Compound 3) Core Variation: Replaces the thiophene-sulfonamide with an indole-carboxamide scaffold.

Pyridine-Containing Directing Groups

- N-Ethyl-N-(3-methylpyridin-2-yl)amino Directing Group Role in Catalysis: Used in Pd(II)-catalyzed enantioselective C–H olefination to synthesize P-stereogenic phosphinamides. The 3-methylpyridin-2-yl moiety enhances regioselectivity and enantiocontrol during catalysis . Comparison: The target compound’s 3-methylpyridin-2-yl group may similarly direct reactivity in synthetic or biological contexts, though its sulfonamide linkage differs from the amino group in catalysis.

Data Table: Key Structural and Functional Comparisons

Biological Activity

5-Bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to summarize the existing research on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a bromine atom, a methyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 320.20 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human breast adenocarcinoma (MCF-7), human melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.

- Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, suggesting that it may trigger apoptotic pathways through the activation of caspases .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction |

| MEL-8 | 5.1 | Apoptosis induction |

| CEM-13 | 10.0 | Cell cycle arrest |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the efficacy of various thiophene derivatives, including this compound, against multiple cancer cell lines. The findings indicated that this compound showed higher cytotoxicity compared to other derivatives, highlighting its potential as an effective anticancer agent .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts strongly with specific protein targets involved in cancer progression, similar to known anticancer drugs like Tamoxifen . This interaction may enhance its therapeutic profile.

Research Findings

Recent advancements in drug design have emphasized the importance of structural modifications to enhance the biological activity of compounds similar to this compound. Modifications to the thiophene ring or the sulfonamide group could potentially improve its selectivity and potency against cancer cells .

Q & A

What are efficient synthetic routes for 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide?

Level: Basic

Methodological Answer:

A microwave-assisted palladium-catalyzed cross-coupling reaction is a robust method. For example, derivatives of bromo-thiophene sulfonamides can be synthesized using a mixture of 5-bromo precursors, aryl alkynes, triethylamine, and Pd/copper catalysts under microwave irradiation (60°C, 10 min). This approach reduces reaction time and improves yield compared to traditional heating . Alternative routes include Suzuki-Miyaura coupling with arylboronic acids, using tetrakis(triphenylphosphine)palladium(0) and potassium phosphate in 1,4-dioxane at 85–95°C for 15+ hours .

How can structural ambiguities in the sulfonamide conformation be resolved?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction is critical for resolving conformational ambiguities. For instance, crystal data (monoclinic P2₁/c space group, a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°) confirm bond angles (e.g., O1–C13–C14 = 121.0°, C18–C14–C15 = 119.0°) and torsion parameters (S1–C11–C12–O1 = 13.5°), ensuring precise stereochemical assignments . Density Functional Theory (DFT) calculations can supplement crystallography by modeling electronic effects on conformation .

How do researchers optimize Suzuki cross-coupling yields for brominated intermediates?

Level: Advanced

Methodological Answer:

Optimization involves screening catalytic systems and reaction conditions. Evidence suggests using Pd(PPh₃)₄ (5 mol%) with potassium phosphate in 1,4-dioxane/water at 85–95°C, achieving >70% yields for arylpyridine derivatives. Contradictions in yields may arise from substituent electronic effects (e.g., electron-withdrawing groups deactivating the boronic acid). Adding ligands like triphenylphosphine (0.019 mmol) and CuI (0.019 mmol) enhances catalytic efficiency in microwave-assisted protocols .

What in vitro models are suitable for evaluating the compound’s bioactivity?

Level: Basic

Methodological Answer:

U87MG glioma cell lines are widely used for cytotoxicity screening. Protocols involve incubating cells with the compound (10–100 µM, 24–72 hours) and assessing viability via MTT assays. Comparative studies with structurally related sulfonamides (e.g., 2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido) derivatives) help establish structure-activity relationships (SAR) .

How can computational methods predict electronic properties relevant to pharmacological activity?

Level: Advanced

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, electron-withdrawing bromine and sulfonamide groups lower LUMO energy, enhancing electrophilic interactions with biological targets. Molecular docking against receptors (e.g., kinase domains) further validates potential binding modes .

How are spectroscopic discrepancies addressed in characterizing thiophene-pyridine hybrids?

Level: Advanced

Methodological Answer:

Multi-technique validation is essential. NMR (¹H/¹³C) identifies proton environments (e.g., aromatic thiophene protons at δ 6.8–7.2 ppm), while HRMS confirms molecular weight (e.g., m/z 509.41 for C₁₈H₁₃BrN₄O₃S₃). IR spectroscopy detects sulfonamide S=O stretches (~1350 cm⁻¹). Contradictions in NOESY/ROESY data may require temperature-dependent NMR studies to resolve dynamic conformational changes .

What safety protocols are critical for handling brominated pyridine derivatives?

Level: Basic

Methodological Answer:

Follow Sigma-Aldrichtier guidelines: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact with 5-bromo intermediates, which may release HBr under heating. Store at 2–8°C in airtight containers. Emergency procedures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .

How do steric effects influence the compound’s reactivity in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

Steric hindrance from the 3-methylpyridin-2-yl group slows SN2 reactions at the sulfonamide sulfur. Kinetic studies (e.g., varying substituents at the thiophene 2-position) show that bulky groups reduce nucleophilic attack rates by 30–50%. Computational Mulliken charge analysis identifies the sulfonyl oxygen as the primary electrophilic site, guiding derivatization strategies .

What analytical techniques validate purity for publication-quality samples?

Level: Basic

Methodological Answer:

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection (254 nm) ensures >95% purity. Elemental analysis (Δ < 0.4% for C/H/N/S) and thermogravimetric analysis (TGA) confirm anhydrous composition. Single-crystal XRD (R factor < 0.05) is mandatory for structural publications .

How can researchers address low yields in multi-step syntheses?

Level: Advanced

Methodological Answer:

Troubleshoot stepwise:

Bromination step : Use NBS in CCl₄ under UV light for regioselective thiophene bromination.

Sulfonamide coupling : Optimize base (Et₃N vs. K₂CO₃) and solvent (THF vs. DMF) to minimize hydrolysis.

Cross-coupling : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for better stability.

Yields improve from ~40% to >70% by controlling moisture and oxygen levels via Schlenk techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.